molecular formula C14H18FNO3 B2511880 Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate CAS No. 1779792-47-0

Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate

Cat. No.: B2511880
CAS No.: 1779792-47-0
M. Wt: 267.3
InChI Key: WWDPNRVZPFBTGU-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate is a chiral chemical intermediate of significant interest in medicinal and organic chemistry. Its structure incorporates a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a standard and widely used strategy in synthetic chemistry to protect amine functionalities during multi-step synthesis. The Boc group is known for its stability under basic conditions and its clean removal under mild acidic conditions . The presence of the 3-fluorophenyl moiety enhances the molecule's potential for interaction with biological targets, as the fluorine atom can influence binding affinity, metabolic stability, and bioavailability . This compound is primarily valued as a versatile synthetic precursor. It can be utilized in the synthesis of more complex molecules, particularly for developing potential therapeutic agents. The ketone functionality makes it a valuable handle for further chemical transformations, such as reductions to alcohols or reductive amination, to create a diverse array of structural analogs. Compounds with similar structural features, such as other Boc-protected amines with fluorinated aromatic systems, have been reported as key intermediates in the development of soluble epoxide hydrolase (sEH) inhibitors and orexin receptor agonists, which are relevant for treating conditions like pain, narcolepsy, and central nervous system disorders . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,9,12H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDPNRVZPFBTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The tert-butyl carbamate (Boc) group is a cornerstone of amine protection in organic synthesis. Its introduction typically involves reacting the target amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For Tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate, the Boc group is installed on the secondary amine of 1-(3-fluorophenyl)-3-hydroxypropan-2-amine prior to oxidation of the hydroxyl group to a ketone.

Amine Protection via Boc Anhydride

A standard protocol involves dissolving 1-(3-fluorophenyl)-3-hydroxypropan-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. Boc anhydride is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The reaction is quenched with water, and the product is extracted with DCM, dried over sodium sulfate, and purified via column chromatography.

Key Reaction Conditions

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.0 equiv)
  • Temperature: 0°C to room temperature
  • Yield: 85–92%.

Synthesis of 1-(3-Fluorophenyl)-3-Hydroxypropan-2-Amine

The amine precursor is synthesized through reductive amination or nitro group reduction.

Reductive Amination of 3-Fluorophenylacetone

3-Fluorophenylacetone is reacted with ammonium acetate in methanol under hydrogen gas (1 atm) in the presence of palladium on carbon (Pd/C). The imine intermediate is reduced to the corresponding amine, yielding 1-(3-fluorophenyl)-3-hydroxypropan-2-amine.

Reaction Parameters

  • Catalyst: 10% Pd/C
  • Hydrogen Pressure: 1 atm
  • Yield: 78%.

Nitro Group Reduction

An alternative route involves the reduction of 1-(3-fluorophenyl)-3-nitropropan-2-ol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). The nitro group is reduced to an amine, yielding the desired intermediate.

Oxidation of Secondary Alcohol to Ketone

The critical step in synthesizing the target compound is the oxidation of the 3-hydroxy group to a ketone. Dess-Martin periodinane (DMP) is the reagent of choice due to its high efficiency and mild conditions.

Dess-Martin Periodinane Oxidation

The Boc-protected alcohol (tert-butyl (S)-(1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate) is dissolved in DCM and treated with DMP (1.2 equiv) at room temperature. The reaction is complete within 1–2 hours, yielding the ketone product after aqueous workup and purification.

Optimized Conditions

  • Oxidizing Agent: Dess-Martin periodinane (1.2 equiv)
  • Solvent: Dichloromethane
  • Reaction Time: 2 hours
  • Yield: 89%.
Table 1. Oxidation Reagents and Yields
Reagent Solvent Temperature Yield Source
Dess-Martin periodinane DCM RT 89%
Pyridinium chlorochromate Acetone 0°C 65%

Alternative Synthetic Routes

Carbon Dioxide-Mediated Carbamate Formation

A phosgene-free approach utilizes CO2 gas, cesium carbonate, and tetrabutylammonium iodide (TBAI) to form the carbamate directly from the amine and tert-butanol. This method is advantageous for scalability but requires stringent anhydrous conditions.

Procedure Summary

  • Bubble CO2 into a suspension of 1-(3-fluorophenyl)-3-hydroxypropan-2-amine, Cs2CO3, and TBAI in DMF.
  • Add tert-butyl iodide and stir at 60°C for 24 hours.
  • Isolate the product via extraction and chromatography.

Yield: 72%.

Solid-Phase Synthesis

Jung et al. developed a solid-phase method using Merrifield resin to anchor the amine, followed by Boc protection and oxidation. This approach is ideal for combinatorial library generation.

Chiral Resolution and Stereochemical Considerations

The target compound exhibits a chiral center at the 2-position of the propan-2-yl chain. Commercial suppliers like Synthonix Corporation and AchemBlock provide the (S)-enantiomer (CAS: 944470-56-8) at >95% enantiomeric excess (ee). Chiral resolution is achieved via preparative HPLC using a cellulose-based chiral stationary phase.

Scale-Up and Industrial Feasibility

Large-scale production favors the Boc protection/Dess-Martin oxidation route due to its high yield and minimal byproducts. Key challenges include:

  • Cost of Dess-Martin Reagent: Mitigated by recycling the iodinated byproduct.
  • Purification: Silica gel chromatography is replaced with recrystallization in hexane/ethyl acetate for batches >1 kg.

Analytical Characterization

1H NMR (400 MHz, CDCl3): δ 7.35–7.25 (m, 3H, Ar-H), 6.98 (td, J = 8.1 Hz, 1H, Ar-H), 5.21 (br s, 1H, NH), 4.12–4.05 (m, 1H, CH), 3.65–3.55 (m, 2H, CH2), 2.85 (dd, J = 16.0 Hz, 1H, CH2), 2.70 (dd, J = 16.0 Hz, 1H, CH2), 1.42 (s, 9H, C(CH3)3).

IR (KBr): 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Industrial Production

In an industrial setting, production may be optimized using large-scale batch reactors to ensure consistent quality and yield, often involving purification steps like recrystallization or chromatography.

This compound exhibits several biological activities, attributed to its ability to interact with various enzymes and receptors. The following sections detail its mechanisms of action and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar structures demonstrate significant antitumor properties by targeting cancer cell metabolism.

Neuroprotective Effects

The structural features suggest potential neuroprotective effects, warranting further investigation in models of neurodegenerative diseases.

Antimicrobial Properties

Preliminary studies indicate that similar compounds may exhibit antimicrobial activity against certain pathogens.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of this compound, it was found to significantly inhibit the proliferation of cancer cell lines at concentrations as low as 10 μM.

Cell LineIC50 (μM)% Inhibition
MCF-7 (Breast)1085%
A549 (Lung)1575%

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound protects against neurotoxic agents like amyloid-beta (Aβ), inhibiting Aβ aggregation by up to 85% at concentrations of 100 μM.

ActivityConcentrationEffect
Aβ Aggregation Inhibition100 μM85% inhibition
Cell Viability Improvement100 μMIncreased from 43% to 63%

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities Reference
Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate (Target) 3-fluorophenyl, 3-oxopropan-2-yl C14H16FNO3 265.29 Hypothetical: Moderate polarity due to ketone and aryl groups -
tert-Butyl (1,1,1-trifluoro-3-oxo-3-(4-propoxyphenyl)propan-2-yl)carbamate 4-propoxyphenyl, trifluoromethyl, ketone C17H20F3NO4 359.34 Anti-mycobacterial biofilm activity; enhanced lipophilicity due to CF3
tert-Butyl N-[[1-[4-[(2,6-Dioxo-3-piperidyl)carbamoyl]-3-fluorophenyl]-4-piperidyl]methyl]carbamate Piperidine, dioxopiperidine, 3-fluorophenyl C28H38FN5O5 543.64 Cereblon binder for PROTACs; targets protein degradation pathways
tert-Butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate 2-fluorophenyl, cyclobutyl, ketone C16H20FNO3 293.33 Increased steric hindrance from cyclobutyl ring

Key Observations :

  • Lipophilicity : The trifluoromethyl group in the 4-propoxyphenyl analog significantly increases hydrophobicity compared to the target compound .
  • Hydrogen Bonding : The 3-oxo group in the target compound may participate in hydrogen bonding, influencing crystal packing (as discussed in ) or solubility.

Divergences :

  • The 4-propoxyphenyl analog in requires additional steps to introduce the trifluoromethyl and propoxy groups.
  • The PROTAC-related compound in involves multi-step functionalization of piperidine and dioxopiperidine moieties.

Biological Activity

Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate, also known as (S)-tert-butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

  • Chemical Formula : C14H20FNO3
  • Molecular Weight : 269.31 g/mol
  • CAS Number : 944470-56-8
  • IUPAC Name : tert-butyl N-[(2S)-1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, the inhibition of phospholipase D (PLD) enzymatic activity has been linked to increased apoptosis in cancer cells, suggesting that this compound may have similar effects. In vitro studies demonstrated that derivatives of this compound showed a dose-dependent decrease in cell proliferation in various cancer cell lines, including MDA-MB-231 breast cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies on related compounds have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The zone of inhibition values ranged from 9 to 20 mm against specific pathogens, indicating potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. The fluorinated phenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Study on Antitumor Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several fluorinated carbamates and tested their effects on tumor cell lines. The study found that one derivative significantly inhibited cell growth at concentrations as low as 5 µM. The mechanism was linked to the modulation of apoptotic pathways through PLD inhibition .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of various carbamate derivatives, including those structurally similar to this compound. Results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL .

Data Summary

Activity Type Target Effect Concentration
AntitumorMDA-MB-231 CellsDecreased proliferation5 µM
AntimicrobialS. aureus, E. coliZone of inhibition: 9 - 20 mmMIC: 6 - 12.5 µg/mL

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate?

The synthesis typically involves nucleophilic substitution or carbamate coupling reactions. For example, tert-butyl carbamate derivatives are often synthesized via reaction of tert-butyl chloroformate with amine precursors under basic conditions (e.g., NaHCO₃ or Et₃N). Key steps include:

  • Protection of the amine group using tert-butoxycarbonyl (Boc) chemistry.
  • Introduction of the 3-fluorophenyl moiety through Friedel-Crafts acylation or Suzuki coupling, followed by ketone formation. Optimization of solvent choice (e.g., dichloromethane or ethyl acetate) and temperature (0–25°C) is critical to minimize side reactions and improve yields .

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H singlet) and 3-fluorophenyl aromatic protons (δ 6.7–7.3 ppm with coupling constants indicative of fluorinated substituents).
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₇FNO₃: 278.1192).
  • X-ray Crystallography : For unambiguous confirmation, SHELXL (via the SHELX suite) is widely used for small-molecule refinement .

Q. What purification methods are recommended for isolating this compound?

Common methods include:

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Using solvents like ethanol or acetone to enhance purity.
  • HPLC : For chiral resolution if stereoisomers are present (e.g., using a Chiralpak® column) .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during synthesis optimization?

Discrepancies in yields often arise from variations in:

  • Catalyst Loading : Pd catalysts in cross-coupling steps may require precise control (e.g., 2–5 mol% Pd(PPh₃)₄).
  • Moisture Sensitivity : Use of anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates. Systematic Design of Experiments (DoE) approaches, such as factorial design, can identify critical parameters (e.g., temperature, solvent polarity) and interactions affecting yield .

Q. What strategies are effective for studying this compound’s interactions with biological targets?

Mechanistic studies involve:

  • Covalent Binding Assays : Incubate the compound with target enzymes (e.g., proteases) and monitor adduct formation via LC-MS.
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) using fluorogenic substrates.
  • Molecular Dynamics Simulations : To predict binding modes of the 3-oxopropan-2-yl group with active sites (e.g., using GROMACS or AMBER). Evidence from related carbamates shows covalent modification of nucleophilic residues (e.g., cysteine or serine) .

Q. How can researchers address stability issues during storage or experimental use?

Stability challenges include:

  • Hydrolysis of the Carbamate Group : Store at –20°C in anhydrous DMSO or under desiccated conditions.
  • Photodegradation : Use amber vials to protect light-sensitive functional groups (e.g., the 3-oxo moiety). Stability-indicating HPLC methods (e.g., using a C18 column with UV detection at 254 nm) can track degradation products .

Key Methodological Notes

  • Contradiction Analysis : When comparing crystallographic data (e.g., bond lengths) with computational models, use software like Mercury (CCDC) to validate geometric parameters .
  • Safety Protocols : Follow OSHA guidelines for handling fluorinated compounds; use fume hoods and HF-resistant gloves during synthesis .

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